
(E)-N'-(4-(二甲氨基)苄叉基)-6-氧代-1,6-二氢哒嗪-3-碳酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N'-(4-(dimethylamino)benzylidene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide is a useful research compound. Its molecular formula is C14H15N5O2 and its molecular weight is 285.307. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-(4-(dimethylamino)benzylidene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-(4-(dimethylamino)benzylidene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- STK839970 作为一种潜在的抗癌药物,已在研究中得到广泛关注。 研究表明,它能抑制癌细胞增殖,并诱导癌细胞凋亡 。研究人员正在探索其对特定癌症类型的有效性,包括乳腺癌、肺癌和结肠癌。
- 炎症在各种疾病中起着至关重要的作用。STK839970 通过调节炎症通路,表现出抗炎作用。 研究人员正在调查其对类风湿性关节炎、炎症性肠病和神经炎症等疾病的影响 。
- 神经退行性疾病,如阿尔茨海默病和帕金森病,涉及氧化应激和神经元损伤。STK839970 通过减少氧化应激和增强神经元存活,表现出神经保护特性。 研究重点关注其在这些疾病中的治疗潜力 。
- STK839970 对细菌和真菌显示出抗菌活性。研究人员正在探索其对耐药菌株的有效性,旨在开发新型抗菌剂。 应用领域包括伤口愈合、脓毒症管理以及对抗多重耐药病原体 。
- 心血管疾病仍然是全球性的健康问题。STK839970 已经过研究,以了解其对血管功能、内皮健康和血压调节的影响。 研究旨在揭示其在预防或治疗心血管疾病方面的潜力 。
- STK839970 作为一种有价值的化学探针,用于理解生物过程。研究人员利用它来研究蛋白质-配体相互作用、酶促途径和细胞信号传导。 此外,其结构特征激发了新型候选药物的设计 。
抗癌特性
抗炎活性
神经保护潜力
抗菌活性
心血管研究
化学生物学和药物设计
生物活性
(E)-N'-(4-(dimethylamino)benzylidene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a hydrazone linkage and a pyridazine core, which are known to influence its biological properties. The presence of the dimethylamino group is crucial for its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties . It has been shown to be effective against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 |
Enterococcus faecalis | 62.5 - 125 |
The mechanism of action appears to involve inhibition of protein synthesis, nucleic acid synthesis, and peptidoglycan production, leading to bacterial cell death .
Antifungal Activity
In addition to antibacterial effects, the compound also displays antifungal activity against Candida species. For instance, it has been reported to surpass fluconazole in efficacy against biofilm formation:
Fungal Strain | MIC (µM) | Biofilm Inhibition Concentration (MBIC) |
---|---|---|
Candida albicans | 50 | 31.108 - 62.216 |
This suggests a potential for use in treating fungal infections, particularly in cases where biofilm formation complicates therapy .
The compound's biological activity is attributed to several mechanisms:
- Inhibition of Protein Synthesis : The compound disrupts the synthesis of essential proteins in bacteria.
- Nucleic Acid Synthesis Inhibition : It interferes with the replication and transcription processes within microbial cells.
- Biofilm Disruption : The ability to inhibit biofilm formation suggests that it can prevent the establishment of chronic infections.
Case Studies and Research Findings
A series of studies have underscored the efficacy of (E)-N'-(4-(dimethylamino)benzylidene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide:
- Antimicrobial Efficacy Study : In vitro tests showed that the compound effectively reduced bacterial counts in biofilms formed by Staphylococcus aureus and Enterococcus faecalis by more than 75% at specific concentrations compared to control treatments .
- Synergistic Effects : When combined with standard antibiotics, this compound enhanced the overall antimicrobial effect, suggesting potential for use in combination therapies .
- Toxicity Assessment : Preliminary toxicity studies indicated that the compound exhibits low cytotoxicity towards human cell lines at therapeutic concentrations, supporting its safety profile for further development .
属性
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-19(2)11-5-3-10(4-6-11)9-15-18-14(21)12-7-8-13(20)17-16-12/h3-9H,1-2H3,(H,17,20)(H,18,21)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWKXFXMQCEARD-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。